cis-1-Chloro-1,5-hexadiene cis-1-Chloro-1,5-hexadiene
Brand Name: Vulcanchem
CAS No.: 27934-74-3
VCID: VC0108979
InChI:
SMILES:
Molecular Formula: C₆H₉Cl
Molecular Weight: 116.59

cis-1-Chloro-1,5-hexadiene

CAS No.: 27934-74-3

Cat. No.: VC0108979

Molecular Formula: C₆H₉Cl

Molecular Weight: 116.59

* For research use only. Not for human or veterinary use.

cis-1-Chloro-1,5-hexadiene - 27934-74-3

Specification

CAS No. 27934-74-3
Molecular Formula C₆H₉Cl
Molecular Weight 116.59

Introduction

ParameterValue
Chemical Namecis-1-Chloro-1,5-hexadiene
CAS Number27934-74-3
IUPAC Name(1Z)-1-chlorohexa-1,5-diene
Molecular FormulaC₆H₉Cl
Molecular Weight116.59 g/mol
InChIInChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2/b6-5-
InChI KeyYCLYFYFZLPMGPX-WAYWQWQTSA-N
SMILESC=CCC/C=C\Cl

Structural Characteristics

cis-1-Chloro-1,5-hexadiene features a linear chain of six carbon atoms with a chlorine atom attached to the first carbon and two double bonds: one between the first and second carbon atoms, and another between the fifth and sixth carbon atoms . The "cis" designation refers specifically to the configuration of the C=C-Cl group, where the chlorine atom and the alkyl chain are positioned on the same side of the double bond plane .

Comparison with Structurally Similar Compounds

cis-1-Chloro-1,5-hexadiene possesses unique structural features that distinguish it from similar compounds, affecting its chemical properties and applications.

Table 2: Structural Comparison with Similar Compounds

CompoundMolecular FormulaNotable Structural Differences
cis-2-HexeneC₆H₁₂Saturated alkene; lacks chlorine substituent
trans-2-HexeneC₆H₁₂Geometric isomer of cis-2-hexene; different stereochemistry
1,4-HexadieneC₆H₁₀Contains two double bonds but positioned differently
3-Chloro-1-buteneC₄H₇ClShorter carbon chain; only one double bond
2-Chloro-2-buteneC₄H₇ClDifferent positioning of chlorine; different unsaturation pattern
cis-1,3-HexadieneC₆H₁₀Double bonds at positions 1 and 3 instead of 1 and 5
(1E)-1-chloro-1,5-hexadieneC₆H₉ClGeometric isomer with trans configuration at the chlorinated double bond

The compound's structural uniqueness lies in its specific arrangement of double bonds and the presence of a chlorine atom at the terminal position, which significantly influences its reactivity and potential applications in synthesis compared to other similar compounds .

Physical and Chemical Properties

cis-1-Chloro-1,5-hexadiene exhibits distinct physical and chemical properties that are relevant for its storage, handling, and application in chemical synthesis.

Physical Properties

Table 3: Physical Properties of cis-1-Chloro-1,5-hexadiene

PropertyValueReference
Physical AppearancePowder/Liquid
Storage Temperature2-8°C
Shipping TemperatureBlue Ice
SolubilitySoluble in chloroform, dichloromethane, DMSO
Purity (Commercial)≥98%

The compound requires special storage conditions to maintain stability, including protection from air and light, with refrigeration or freezing recommended for long-term storage .

Thermodynamic Properties

While specific thermodynamic data for cis-1-Chloro-1,5-hexadiene is limited in the search results, related chlorinated dienes such as cis-1-chloro-1,3-butadiene show the following properties that may provide insight into the behavior of similar compounds:

Table 4: Estimated Thermodynamic Properties (Based on Related Compounds)

PropertyValueUnitSource
Gibbs Free Energy of Formation (ΔfG°)~138.93*kJ/mol
Enthalpy of Formation (ΔfH° gas)~101.02*kJ/mol
Enthalpy of Fusion (ΔfusH°)~9.23*kJ/mol
Enthalpy of Vaporization (ΔvapH°)~28.17*kJ/mol

*Values estimated from related compound cis-1-chloro-1,3-butadiene; exact values for cis-1-Chloro-1,5-hexadiene may differ.

Synthesis Methods

Several methods have been documented for the synthesis of cis-1-Chloro-1,5-hexadiene, making it accessible for various research and industrial applications.

General Synthetic Approaches

  • Halogenation of Alkenes: Chlorination of 1,5-hexadiene can yield cis-1-chloro-1,5-hexadiene under controlled conditions that favor cis-stereochemistry.

  • Selective Reduction of Alkynes: Reduction of chlorinated alkynes using specific catalysts that promote cis-addition can potentially yield the desired stereoisomer.

  • Metal-Catalyzed Cross-Coupling: Various coupling reactions can be employed to construct the carbon framework with the appropriate stereochemistry.

  • Chlorinating Agents with Unsaturated Hydrocarbons: Interaction of specific chlorinating reagents with appropriate unsaturated hydrocarbons can lead to the formation of the target compound.

Notable Synthetic Reactions

Research has documented specific reactions relevant to the synthesis or structural modification of cis-1-chloro-1,5-hexadiene:

  • Ligand Exchange Reactions: Reactions with metal complexes such as chloro(cyclooctene)iridium(I) dimer (compound 2) lead to the formation of chloro(1,5-hexadiene)iridium(I) dimer (compound 4) through an exchange process with cyclooctene .

  • Intramolecular Carbon-Carbon Bond Formation: The reaction of 1,5-hexadiene with benzeneselenenyl chloride in the presence of metal chlorides leads to the formation of carbocyclic compounds including 4-(phenylseleno)cyclohexene, 4-chloro-1-(phenylseleno)cyclohexanes, and 3-chloro-1-(phenylseleno)cyclohexane .

Reactivity and Chemical Behavior

cis-1-Chloro-1,5-hexadiene exhibits diverse reactivity patterns due to its functional groups and structural features.

General Reactivity

The compound's reactivity is governed by:

  • Vinyl Chloride Moiety: The C=C-Cl group can undergo various nucleophilic and radical substitution reactions.

  • Terminal Alkene: The alkene at position 5 can participate in addition reactions, including hydrogenation, halogenation, and other typical alkene transformations.

  • Diene System: Though non-conjugated, the presence of two double bonds allows for various cyclization and pericyclic reactions under appropriate conditions .

Cyclization Reactions

The compound can undergo intramolecular carbon-carbon bond formation when treated with appropriate reagents. For example, reaction with benzeneselenenyl chloride in the presence of metal chloride leads to carbocyclic compounds through cyclization pathways .

Coordination Chemistry

cis-1-Chloro-1,5-hexadiene can act as a ligand in organometallic chemistry. Research has demonstrated its ability to replace cyclooctene in chloro(cyclooctene)iridium(I) dimer through a ligand exchange process to form chloro(1,5-hexadiene)iridium(I) dimer .

Rhodium Complexes

The compound can form complexes with rhodium, such as chloro(1,5-hexadiene)rhodium(I) dimer, which has potential applications in catalysis and organic synthesis .

Applications in Research and Synthesis

cis-1-Chloro-1,5-hexadiene serves several important functions in chemical research and organic synthesis.

Synthetic Intermediate

The compound functions as an intermediate in organic synthesis pathways, particularly in the construction of more complex molecular architectures. Its dual functionality (vinyl chloride and terminal alkene) allows for selective transformations at different positions.

Organometallic Chemistry

The compound serves as a ligand in the preparation of organometallic complexes, particularly with transition metals like iridium and rhodium. These complexes have potential applications in catalysis for various organic transformations .

Mechanistic Studies

cis-1-Chloro-1,5-hexadiene is valuable for studying reaction mechanisms involving chlorinated alkenes, particularly stereochemical aspects of addition and substitution reactions .

SupplierProduct CodeAvailable QuantitiesPrice Range*
CoompoC2174012.5mg, 5mg, 10mg, 25mg$80-$640 USD
LGC StandardsTRC-C364015Not specifiedNot specified
Sigma-AldrichAABH9A221DD8Not specifiedNot specified
VulcanchemVC0108979Not specifiedNot specified

*Pricing information as of 2025 where available .

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